4-Hydroxy-3-methylbutanenitrile
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Overview
Description
4-Hydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative with a hydroxyl group and a methyl group attached to the butanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butenenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels. The choice of reagents and reaction conditions is optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methylbutanenitrile.
Reduction: Formation of 4-hydroxy-3-methylbutylamine.
Substitution: Formation of 4-alkoxy-3-methylbutanenitrile or 4-acetoxy-3-methylbutanenitrile.
Scientific Research Applications
4-Hydroxy-3-methylbutanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylbutanenitrile
- 4-Hydroxy-3-methoxybutanenitrile
- 4-Hydroxy-3-methylpentanenitrile
Uniqueness
4-Hydroxy-3-methylbutanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-hydroxy-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(4-7)2-3-6/h5,7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRMXDBLGXVLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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